molecular formula C26H32O12 B12309023 Nortrachelogenin-8'-O-beta-glucoside

Nortrachelogenin-8'-O-beta-glucoside

Cat. No.: B12309023
M. Wt: 536.5 g/mol
InChI Key: YAVQULWQXQRTKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nortrachelogenin-8’-O-beta-glucoside involves the extraction from natural sources such as Trachelospermum jasminoides and Pulsatilla koreana . The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.

Industrial Production Methods: Industrial production of Nortrachelogenin-8’-O-beta-glucoside is not extensively documented. the general approach would involve large-scale extraction from plant materials, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions: Nortrachelogenin-8’-O-beta-glucoside can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

Nortrachelogenin-8’-O-beta-glucoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Nortrachelogenin-8’-O-beta-glucoside involves its interaction with specific molecular targets and pathways. It inhibits cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis. The compound also modulates hormone-dependent pathways, reducing the growth of hormone-sensitive tumors .

Comparison with Similar Compounds

    Trachelogenin: Another lignan with a similar structure but lacking the glucoside moiety.

    Pinoresinol: A lignan with a different core structure but similar biological activities.

    Arctigenin: A related lignan with notable anti-cancer properties.

Uniqueness: Nortrachelogenin-8’-O-beta-glucoside is unique due to its specific glucoside moiety, which may enhance its solubility and bioavailability compared to other lignans. Its distinct biological activities, particularly in cancer inhibition and hormone dependence reduction, also set it apart from similar compounds .

Properties

IUPAC Name

3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(33)26(15,10-14-4-6-17(29)19(9-14)35-2)38-24-23(32)22(31)21(30)20(11-27)37-24/h3-6,8-9,15,20-24,27-32H,7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVQULWQXQRTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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